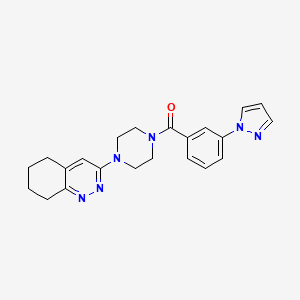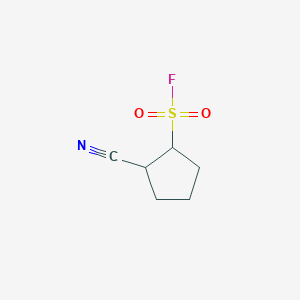
5-(Azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that features an azetidine ring, a chlorofluorophenyl group, and an oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors such as β-amino alcohols or β-amino acids.
Introduction of the Chlorofluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions where a suitable chlorofluorobenzene derivative is reacted with a nucleophile.
Construction of the Oxadiazole Ring: The oxadiazole ring is usually formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale reactions, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amines or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: N-oxides of the azetidine ring.
Reduction: Amines or other reduced derivatives of the oxadiazole ring.
Substitution: Various substituted derivatives of the chlorofluorophenyl group.
Aplicaciones Científicas De Investigación
5-(Azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing new pharmaceuticals, particularly those targeting central nervous system disorders.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: It can be used in the development of agrochemicals and materials science for creating novel polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-(Azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets such as enzymes or receptors. The azetidine ring and oxadiazole moiety can interact with active sites of enzymes, potentially inhibiting their activity. The chlorofluorophenyl group can enhance binding affinity through hydrophobic interactions and halogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
5-(Azetidin-3-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole: Lacks the fluorine atom, which may affect its binding properties and biological activity.
5-(Azetidin-3-yl)-3-(2-fluorophenyl)-1,2,4-oxadiazole: Lacks the chlorine atom, potentially altering its chemical reactivity and pharmacokinetics.
5-(Azetidin-3-yl)-3-(2-chloro-6-methylphenyl)-1,2,4-oxadiazole: The methyl group instead of fluorine can change the compound’s lipophilicity and metabolic stability.
Uniqueness
The presence of both chlorine and fluorine atoms in 5-(Azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole makes it unique, as these halogens can significantly influence the compound’s electronic properties, binding affinity, and overall biological activity. This dual halogenation can enhance its potential as a drug candidate by improving its pharmacokinetic and pharmacodynamic profiles.
Propiedades
IUPAC Name |
5-(azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFN3O/c12-7-2-1-3-8(13)9(7)10-15-11(17-16-10)6-4-14-5-6/h1-3,6,14H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPFAXJNRJRZIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC(=NO2)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({2-Methyl-3-[(propan-2-yloxy)carbonyl]-1-benzofuran-5-yl}oxy)acetic acid](/img/structure/B2975438.png)




![2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2975446.png)
![N-(5-chloro-2-methylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2975447.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2975452.png)
![(4S)-2-amino-7-methyl-4-(5-methylfuran-2-yl)-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B2975453.png)

